Cas no 950258-43-2 (ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate)

Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ⁶,2-benzothiazine-3-carboxylate is a benzothiazine derivative with a sulfone functional group, exhibiting potential as an intermediate in pharmaceutical synthesis. Its structure features a chloro-substituted aromatic ring and an ester moiety, enhancing reactivity for further functionalization. The sulfone group contributes to stability and may influence biological activity. This compound is suitable for research applications in medicinal chemistry, particularly in the development of anti-inflammatory or antimicrobial agents. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. High purity and consistent synthesis protocols ensure reliability in experimental settings.
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate structure
950258-43-2 structure
Product name:ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
CAS No:950258-43-2
MF:C18H16ClNO4S
Molecular Weight:377.84194278717
CID:5319777

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-chloro-2-methyl-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    • ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
    • インチ: 1S/C18H16ClNO4S/c1-3-24-18(21)17-16(12-7-5-4-6-8-12)14-11-13(19)9-10-15(14)25(22,23)20(17)2/h4-11H,3H2,1-2H3
    • InChIKey: PQUBMVUNOMDITM-UHFFFAOYSA-N
    • SMILES: S1(=O)(=O)C2=CC=C(Cl)C=C2C(C2=CC=CC=C2)=C(C(OCC)=O)N1C

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6660-3180-75mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
75mg
$208.0 2023-09-07
Life Chemicals
F6660-3180-100mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
100mg
$248.0 2023-09-07
Life Chemicals
F6660-3180-5mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
5mg
$69.0 2023-09-07
Life Chemicals
F6660-3180-5μmol
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
5μmol
$63.0 2023-09-07
Life Chemicals
F6660-3180-20μmol
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
20μmol
$79.0 2023-09-07
Life Chemicals
F6660-3180-2mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
2mg
$59.0 2023-09-07
Life Chemicals
F6660-3180-4mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
4mg
$66.0 2023-09-07
Life Chemicals
F6660-3180-15mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
15mg
$89.0 2023-09-07
Life Chemicals
F6660-3180-25mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
25mg
$109.0 2023-09-07
Life Chemicals
F6660-3180-3mg
ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate
950258-43-2
3mg
$63.0 2023-09-07

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate 関連文献

ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylateに関する追加情報

Introduction to Ethyl 6-Chloro-2-Methyl-1,1-Dioxo-4-Phenyl-2H-1λ6,2-Benzothiazine-3-Carboxylate (CAS No. 950258-43-2)

Ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate, identified by its CAS number 950258-43-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzothiazine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications.

The molecular structure of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate features a benzothiazine core substituted with various functional groups, including a chloro group at the 6-position, a methyl group at the 2-position, and a dioxo group at the 1,1-position. Additionally, the presence of a phenyl group at the 4-position and a carboxylate ester at the 3-position contributes to its unique chemical properties and reactivity.

In recent years, there has been growing interest in benzothiazine derivatives due to their potential as scaffolds for drug discovery. The benzothiazine ring system is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate may contribute to its unique pharmacological profile and make it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to explore various derivatives with tailored biological activities. This flexibility makes ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate a promising tool in medicinal chemistry research.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Benzothiazine derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. The structural features of ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenyl-2H-1λ6,2-benzothiazine-3-carboxylate, including the chloro and methyl substituents, are thought to enhance its binding affinity and selectivity towards specific targets.

The dioxo group in the molecule is particularly interesting as it can participate in hydrogen bonding interactions with biological partners. This feature could be exploited to improve the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the carboxylate ester moiety provides an opportunity for further chemical modifications, such as hydrolysis or transesterification, to generate new analogs with enhanced pharmacological properties.

In conclusion, ethyl 6-chloro-2-methyl-1,1-dioxo-4-phenoxyphenylethylene glycol represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further research and development. As our understanding of heterocyclic chemistry continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

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